molecular formula C20H21N3O2 B15102411 2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B15102411
M. Wt: 335.4 g/mol
InChI Key: HOLVXMYEDOYSMC-UHFFFAOYSA-N
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Description

2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoquinoline core, a pyridine ring, and an isopropyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the isopropyl group and the pyridine ring. The final step involves the formation of the carboxamide linkage under controlled conditions, often using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide: This compound shares a similar pyridine structure and can undergo similar chemical reactions.

    Indole derivatives: These compounds also feature aromatic rings and have diverse biological activities.

Uniqueness

2-isopropyl-1-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-oxo-2-propan-2-yl-N-(2-pyridin-4-ylethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-14(2)23-13-18(16-5-3-4-6-17(16)20(23)25)19(24)22-12-9-15-7-10-21-11-8-15/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,22,24)

InChI Key

HOLVXMYEDOYSMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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